3-Hydroxy-cyclobutanecarboxylic acid methylamide structure
3-Hydroxy-cyclobutanecarboxylic acid methylamide structure
An In-Depth Technical Guide to 3-Hydroxy-cyclobutanecarboxylic Acid Methylamide
Executive Summary
This guide provides a comprehensive technical overview of 3-Hydroxy-cyclobutanecarboxylic acid methylamide, a compound of significant interest in modern medicinal chemistry and drug development. The unique structural motif of the cyclobutane ring, combined with the strategic placement of hydroxyl and methylamide functional groups, renders this molecule a versatile scaffold for generating novel chemical entities.[1] This document delineates the fundamental molecular structure, physicochemical properties, robust synthetic pathways, and rigorous analytical methodologies for quality control. Furthermore, it explores the compound's potential applications as a lead structure and building block in pharmaceutical research, grounded in the established role of cyclobutane derivatives in approved therapeutics.[2][3] The protocols and explanations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and methodological integrity.
Molecular Structure and Physicochemical Properties
Nomenclature and Structural Isomerism
3-Hydroxy-cyclobutanecarboxylic acid methylamide, systematically named 3-hydroxy-N-methylcyclobutane-1-carboxamide according to IUPAC nomenclature, is a cyclic amino acid derivative.[4] Its core structure consists of a four-membered cyclobutane ring. The presence of two substituents on the cyclobutane ring—a hydroxyl (-OH) group at position 3 and a methylamide (-C(O)NHCH₃) group at position 1—gives rise to stereoisomerism.
Specifically, cis-trans isomerism is a critical consideration. The relative orientation of the hydroxyl and methylamide groups can be either on the same side (cis) or opposite sides (trans) of the ring. This stereochemical difference can profoundly impact the molecule's biological activity and physical properties due to variations in molecular shape, polarity, and ability to interact with biological targets.[4]
Caption: Figure 1: Cis and Trans stereoisomers.
Physicochemical Data
The key physicochemical properties of 3-Hydroxy-cyclobutanecarboxylic acid methylamide are summarized below. These parameters are essential for designing experimental conditions for synthesis, purification, formulation, and biological assays.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-N-methylcyclobutane-1-carboxamide | [4] |
| CAS Registry Number | 1089340-69-1 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [1][4] |
| Molecular Weight | 129.16 g/mol | [1][5] |
| SMILES | O=C(C1CC(O)C1)NC | [4] |
| InChIKey | FUCXEXSXVHMUSJ-UHFFFAOYSA-N | [4] |
Reactivity and Stability
The chemical behavior of this molecule is dictated by its three primary components: the cyclobutane ring, the hydroxyl group, and the amide group.
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Amide Group: This functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The N-H bond can participate in hydrogen bonding, influencing solubility and intermolecular interactions.
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Hydroxyl Group: As a secondary alcohol, it can undergo oxidation to a ketone (3-oxo-N-methylcyclobutane-1-carboxamide). It is also amenable to esterification or etherification, providing a key handle for derivatization in medicinal chemistry programs.[1]
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Cyclobutane Ring: The inherent ring strain of the cyclobutane structure can be harnessed for certain synthetic transformations, although it is generally stable under typical laboratory conditions.[6]
For optimal stability during storage, the compound should be kept in a cool, dry environment, protected from light and strong oxidizing agents.[4]
Synthesis and Manufacturing Pathway
The synthesis of 3-Hydroxy-cyclobutanecarboxylic acid methylamide can be approached via a multi-step pathway starting from commercially available precursors. A logical and efficient route involves the formation of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by selective reduction and amidation.[3][7] This strategy allows for controlled introduction of the required functional groups and stereochemical control at the reduction step.
Synthetic Workflow Overview
The proposed synthesis follows a three-stage logic: (1) Synthesis of the cyclobutane keto-acid intermediate, (2) Stereoselective reduction of the ketone to the secondary alcohol, and (3) Amide coupling to install the N-methylamide moiety.
Caption: Figure 2: Proposed multi-step synthetic workflow.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This stage is based on patented procedures that utilize accessible starting materials.[7] The rationale is to construct the cyclobutane ring with a ketone functionality that serves as a precursor to the hydroxyl group.
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Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
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Synthesis: Following the procedure outlined by patent CN103232340A, synthesize 3-oxocyclobutanecarboxylic acid from acetone, bromine, and malononitrile through a three-step reaction involving an activating agent and a phase transfer catalyst.[7]
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Work-up and Isolation: Upon reaction completion, perform an aqueous work-up and extract the product. Purify via recrystallization or column chromatography.
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Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected purity should be ≥99% as determined by GC or HPLC.[7]
Stage 2: Reduction to 3-Hydroxycyclobutanecarboxylic Acid
The choice of reducing agent is critical for selectivity. Sodium borohydride (NaBH₄) is a suitable choice as it is a mild reductant that will selectively reduce the ketone in the presence of the carboxylic acid.
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Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF/water at 0 °C.
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Reduction: Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature at 0-5 °C to control the reaction rate and maximize stereoselectivity. Causality: Lower temperatures often favor the formation of the thermodynamically more stable trans isomer.
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Quenching: After stirring for 2-4 hours (monitored by TLC or LC-MS), slowly quench the reaction by adding dilute HCl until the pH is ~2-3.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid.[8]
Stage 3: Amide Coupling to form 3-Hydroxy-N-methylcyclobutanecarboxamide
Standard peptide coupling reagents are employed for this step to efficiently form the amide bond under mild conditions, preventing side reactions involving the hydroxyl group.
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Activation: Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq). Stir for 20 minutes at room temperature. Causality: HOBt is used to suppress side reactions and minimize racemization, ensuring a clean conversion.
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Amidation: Add a solution of methylamine (e.g., 40% in water, 1.2 eq) or methylamine hydrochloride with a base like triethylamine (1.5 eq) to the activated acid mixture.
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Reaction: Stir the reaction mixture at room temperature overnight.
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Purification: Perform an aqueous work-up, extract the product with DCM, and purify using silica gel column chromatography to yield the final product.
Quality Control and Analytical Methodology
A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final compound. This involves a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Sources
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- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. 3-Hydroxy-cyclobutanecarboxylic acid methylamide | 1089340-69-1 | Benchchem [benchchem.com]
- 5. 3-hydroxy-N-methylcyclobutane-1-carboxamide | C6H11NO2 | CID 50998452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
